molecular formula C13H10BrNO3S B8305793 Ethyl 4-bromo-2-isonicotinoylthiophene-3-carboxylate

Ethyl 4-bromo-2-isonicotinoylthiophene-3-carboxylate

Cat. No. B8305793
M. Wt: 340.19 g/mol
InChI Key: PNLSOGGHZYKYOG-UHFFFAOYSA-N
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Patent
US09200005B2

Procedure details

A mixture of 4-bromo-2-isonicotinoylthiophene-3-carboxylic acid (311 mg, 1 mmol), ethyl iodide (234 mg, 1.5 mmol), Cs2CO3 (652 mg, 2 mmol) in CH3CN (50 mL) was stirred at 30° C. overnight. After completion of the reaction the solution was filtered and the volatile components removed under reduced pressure to give the title compound (305 mg, 90% yield) as yellow oil. The product was directly used for the next step without further purification. LC-MS (Method A): m/z 340 (M+H)+, Rt: 1.95 min.
Quantity
311 mg
Type
reactant
Reaction Step One
Quantity
234 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
652 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:15]([OH:17])=[O:16])=[C:4]([C:7](=[O:14])[C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[S:5][CH:6]=1.[CH2:18](I)[CH3:19].C([O-])([O-])=O.[Cs+].[Cs+]>CC#N>[Br:1][C:2]1[C:3]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[C:4]([C:7](=[O:14])[C:8]2[CH:9]=[CH:10][N:11]=[CH:12][CH:13]=2)[S:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
311 mg
Type
reactant
Smiles
BrC=1C(=C(SC1)C(C1=CC=NC=C1)=O)C(=O)O
Name
Quantity
234 mg
Type
reactant
Smiles
C(C)I
Name
Cs2CO3
Quantity
652 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
was stirred at 30° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction the solution
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the volatile components removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=C(SC1)C(C1=CC=NC=C1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 305 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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